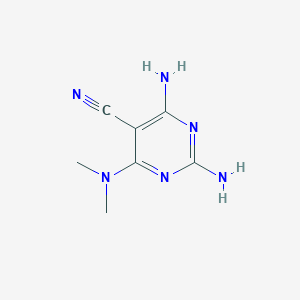

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile

Description

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by amino groups at positions 2 and 4, a dimethylamino substituent at position 6, and a carbonitrile group at position 4. The dimethylamino group enhances solubility and modulates electronic properties, while the carbonitrile contributes to hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

2,4-diamino-6-(dimethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-13(2)6-4(3-8)5(9)11-7(10)12-6/h1-2H3,(H4,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPPIYLAPHYHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1C#N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The resulting 2,4-diamino-6-chloropyrimidine is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and cyano groups .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. For example, the use of alcohols to quench phosphorus oxychloride during the chlorination step can improve safety and efficiency. Additionally, the use of organic solvents for product isolation and purification is common .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction is commonly used to introduce different substituents onto the pyrimidine ring.

Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.

Condensation Reactions: These reactions can form more complex structures by linking the pyrimidine ring with other aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, ammonia for neutralization, and various organic solvents for extraction and purification. Reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while oxidation reactions can produce different oxidized derivatives .

Scientific Research Applications

Anticancer Research

Research indicates that 2,4-diamino-6-(dimethylamino)pyrimidine-5-carbonitrile exhibits notable biological activities, particularly as an anti-cancer agent. It has been studied for its ability to inhibit enzymes involved in nucleic acid metabolism, making it a candidate for further pharmacological investigations. For instance, derivatives of this compound have shown promising results in inhibiting the growth of cancer cell lines in vitro.

Enzyme Inhibition

The compound serves as a potential inhibitor for various enzymes, including dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. A study demonstrated that compounds derived from the 2,4-diaminopyrimidine core can effectively inhibit mitochondrial DHFR, leading to potential applications in treating diseases associated with folate metabolism .

Anti-Tubercular Activity

In vitro studies have revealed that certain derivatives of this compound possess anti-tubercular properties. For example, modifications to the pyrimidine core have resulted in compounds that exhibit significant inhibitory effects against Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals. Its ability to interact with biological targets makes it suitable for developing new herbicides and fungicides.

Herbicide Development

Research has focused on synthesizing derivatives that can act as herbicides by targeting specific metabolic pathways in plants. The unique arrangement of functional groups allows for fine-tuning these compounds to enhance their efficacy and selectivity against weeds while minimizing harm to crops .

Case Studies

- Synthesis and Evaluation of Anticancer Activity : In a study published in MDPI, researchers synthesized various derivatives based on the 2,4-diaminopyrimidine core and evaluated their anticancer properties against different cancer cell lines. The results indicated that certain modifications significantly enhanced the anticancer activity compared to the parent compound .

- Development of Anti-Tubercular Agents : Another study focused on synthesizing derivatives aimed at combating tuberculosis. The research highlighted specific structural modifications that led to increased potency against Mycobacterium tuberculosis, demonstrating the compound's potential in infectious disease treatment .

- Enzyme Inhibition Studies : A comparative analysis of enzyme inhibition showed that derivatives of this compound were effective against DHFR, reinforcing its pharmaceutical relevance .

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase, an enzyme critical for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell’s ability to replicate and survive .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6

The substituent at position 6 profoundly influences biological activity, solubility, and target selectivity. Key analogues include:

Complex Heterocyclic Substituents

- Example: (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile Key Features: A bulky quinolizinone substituent confers high selectivity for PI3Kδ, with a 100-fold selectivity over other PI3K isoforms . Pharmacokinetics: Improved oral bioavailability (AUC = 12,500 ng·h/mL in mice) and superior efficacy in hematological cancer models (IC₅₀ = 1.2 nM in SU-DHL-6 lymphoma cells) .

Aromatic and Halogenated Substituents

- 4-Fluorophenyl (4f) :

- 4-Chlorophenyl (4h) :

Heteroaromatic Substituents

Electronic and Steric Effects

- Dimethylamino vs. 4-(Dimethylamino)phenyl: The target compound’s dimethylamino group directly attached to the pyrimidine ring (pKa ~8.5) enhances basicity and solubility (logS = -3.2) compared to 4-(dimethylamino)phenyl derivatives (logS = -4.1) .

Biological Activity

2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile (CAS No. 343375-96-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N6, and its structure includes two amino groups and a dimethylamino group attached to the pyrimidine ring, along with a cyano group at the 5-position. The presence of these functional groups is crucial for its biological activity.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. A study demonstrated that related compounds showed significant antiviral activity against various viral strains, suggesting that modifications in the pyrimidine core can enhance efficacy against viral infections .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes. For instance, a series of studies on 2,4-diaminopyrimidine derivatives indicated their potential as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme involved in folate metabolism and DNA synthesis. The inhibition of DHFR is particularly relevant in the context of cancer therapy and antimicrobial treatments .

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been widely studied. The structural modifications in compounds like this compound may enhance their selectivity towards cancer cells while minimizing toxicity to normal cells. Recent advancements in drug design have focused on optimizing these compounds for improved pharmacological profiles .

Case Study 1: Synthesis and Antiviral Testing

A study synthesized various derivatives based on the 2,4-diaminopyrimidine core and tested their antiviral activity against HIV and other viruses. The findings suggested that certain modifications led to increased potency, highlighting the importance of structural diversity in developing effective antiviral agents .

Case Study 2: Dihydrofolate Reductase Inhibition

In another research effort, a series of 2,4-diaminopyrimidine derivatives were evaluated for their inhibitory effects on DHFR. The results showed that specific substitutions at the 5-position significantly enhanced enzyme inhibition compared to the parent compound. This underscores the potential of such compounds in treating diseases linked to folate metabolism .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2,4-diamino-6-(dimethylamino)pyrimidine-5-carbonitrile, and how are they optimized for academic research?

- Answer : A three-component reaction under thermal aqueous conditions is widely used, combining substituted aromatic aldehydes, malononitrile, and dimethylamine derivatives. Key parameters include:

- Catalysts : Sulfonic acid-functionalized catalysts (e.g., LUS-1) improve yield (up to 85%) by facilitating cyclocondensation .

- Conditions : Reactions are typically run at 80–100°C for 6–12 hours in water or ethanol.

- Characterization : IR (NH₂ stretches at 3379–3478 cm⁻¹, CN at 2212 cm⁻¹), ¹H/¹³C NMR (e.g., δH 3.08 ppm for N(CH₃)₂), and mass spectrometry (e.g., m/z 302 [M⁺]) confirm structure .

Q. How is spectroscopic characterization employed to validate the structure of pyrimidinecarbonitrile derivatives?

- Answer : Multi-technique approaches are critical:

- IR Spectroscopy : Identifies functional groups (e.g., NH₂, CN, C=N) with peaks at 3478 cm⁻¹ (NH₂) and 2212 cm⁻¹ (CN) .

- NMR : ¹H NMR distinguishes substituents (e.g., N(CH₃)₂ at δH 3.08 ppm), while ¹³C NMR confirms aromatic carbons (δC 128–136 ppm) and cyano groups (δC 111–118 ppm) .

- Mass Spectrometry : Fragmentation patterns (e.g., M⁺ at m/z 315) validate molecular weight and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or yields for structurally similar pyrimidinecarbonitriles?

- Answer : Discrepancies often arise from:

- Crystallization Solvents : Ethanol vs. DMSO-water systems affect crystal packing and melting points (e.g., 162°C vs. 229°C for chlorophenyl derivatives) .

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) increase melting points due to enhanced intermolecular interactions .

- Purity : Column chromatography or recrystallization is essential to achieve >95% purity, as impurities lower observed yields .

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of pyrimidinecarbonitriles in biological systems?

- Answer : SAR studies involve:

- Substituent Variation : Introducing electron-donating (e.g., -OCH₃) or halogen groups (-Cl, -Br) alters bioactivity. For example, 4-chlorophenyl derivatives show enhanced antimicrobial activity .

- Binding Assays : Fluorescence quenching (e.g., with human serum albumin) quantifies binding constants (Kₐ ~10⁴ M⁻¹) and thermodynamic parameters (ΔH, ΔS) .

- Computational Modeling : DFT calculations predict electronic effects of substituents on reactivity .

Q. How can mechanistic insights into the interaction of pyrimidinecarbonitriles with biomolecules be experimentally determined?

- Answer : Advanced techniques include:

- Circular Dichroism (CD) : Monitors conformational changes in proteins upon ligand binding .

- Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry and enthalpy changes .

- X-ray Crystallography : Resolves 3D structures of ligand-protein complexes (e.g., with dihydrofolate reductase) to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.